molecular formula C22H19BrFNO B2513367 2-(4-bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one CAS No. 312632-71-6

2-(4-bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one

Cat. No.: B2513367
CAS No.: 312632-71-6
M. Wt: 412.302
InChI Key: UZUQXEOMOBKQLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a complex organic compound characterized by the presence of bromine, fluorine, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multi-step organic reactions. One common approach is to start with the appropriate brominated and fluorinated aromatic precursors. These are subjected to a series of reactions, including halogenation, cyclization, and reduction, under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(4-bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-1-(2-chlorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one
  • 2-(4-bromophenyl)-1-(2-methylphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one

Uniqueness

2-(4-bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and biological activity. The combination of these halogens with the indole structure provides distinct chemical properties that differentiate it from similar compounds.

Biological Activity

2-(4-bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the condensation of 4-bromobenzaldehyde with appropriate amines and subsequent cyclization reactions to form the indole core structure. The presence of bromine and fluorine substituents is crucial for modulating its biological activity.

Anticancer Properties

Recent studies have indicated that compounds bearing indole structures exhibit promising anticancer activities. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)
2-(4-bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-4H-indol-4-oneMCF-7 (Breast Cancer)12.5
2-(4-bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-4H-indol-4-oneA549 (Lung Cancer)15.0
2-(4-bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-4H-indol-4-oneHeLa (Cervical Cancer)10.0

These results suggest that the compound could serve as a lead structure for developing new anticancer agents.

Neuroprotective Effects

In addition to anticancer properties, some studies have suggested neuroprotective effects attributed to indole derivatives. The compound may interact with serotonin receptors or exhibit antioxidant properties that protect neuronal cells from oxidative stress.

Antimicrobial Activity

The antimicrobial potential of indole derivatives has also been explored. Preliminary tests indicate that 2-(4-bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-4H-indol-4-one exhibits moderate activity against various bacterial strains.

Pathogen TestedZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Study on Anticancer Activity : A recent study investigated a series of tetrahydroindole derivatives in vitro and demonstrated that modifications at the phenyl ring significantly enhanced cytotoxicity against cancer cells.
  • Neuroprotective Mechanism : Another study explored the neuroprotective mechanisms of indole derivatives in models of neurodegeneration and found that they effectively reduced apoptosis in neuronal cells.
  • Antimicrobial Efficacy : A comparative analysis showed that certain indole derivatives exhibited better antimicrobial activity than traditional antibiotics against resistant strains.

Properties

IUPAC Name

2-(4-bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrFNO/c1-22(2)12-20-16(21(26)13-22)11-19(14-7-9-15(23)10-8-14)25(20)18-6-4-3-5-17(18)24/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUQXEOMOBKQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(N2C3=CC=CC=C3F)C4=CC=C(C=C4)Br)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.